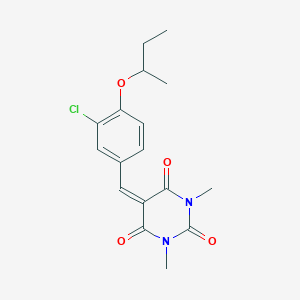

![molecular formula C23H26N2O4 B4009525 ethyl 4-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4009525.png)

ethyl 4-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate

概要

説明

“Ethyl 4-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate” is an ester, a type of organic compound. Esters are derived from carboxylic acids and alcohols . They are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils .

Synthesis Analysis

Esters can be synthesized in several ways. Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters . Additionally, esters can be synthesized from trans-esterification reactions .Molecular Structure Analysis

The general formula for an ester is RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . Esters feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Chemical Reactions Analysis

Esters can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process can be used to convert fats and oils into soap and is called a saponification reaction . Esters can also be converted to amides via an aminolysis reaction . Furthermore, esters can undergo trans-esterification reactions to form different esters by applying LeChatlier’s principle to this equilibrium reaction . Esters can be reduced to form alcohols or aldehydes depending on the reducing agent . They also react with organometallic compounds to form tertiary alcohols .科学的研究の応用

- Details : Researchers have grown bulk-sized crystals of this compound using a single-zone transparent resistive furnace. The goal is to explore its suitability for applications in electro-optics .

- Benzylic Position Reactivity : Ethyl 4-amino benzoate contains a benzylic position, which is crucial for various synthetic transformations.

- Free Radical Bromination : The benzylic hydrogen can undergo free radical bromination, leading to the formation of a succinimidyl radical. This reaction is significant for organic synthesis .

- Nucleophilic Substitution (SN1 and SN2) : Depending on the specific benzylic halide, reactions can proceed via SN1 or SN2 pathways. Primary benzylic halides typically favor SN2, while secondary and tertiary ones follow SN1 mechanisms .

- Example : Ethyl benzoate can be reduced to benzyl alcohol and ethanol using lithium aluminum hydride (LiAlH4). This transformation highlights its versatility in organic chemistry .

Electro-Optical Materials

Organic Synthesis and Reactions

Reduction to Alcohols

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 4-aminobenzoate, indicates that it is an irritant that causes eye, skin, and respiratory tract irritation . It may cause an allergic skin reaction and may be harmful if absorbed through the skin, if swallowed, or if inhaled . It may also cause methemoglobinemia, a condition characterized by an elevated level of methemoglobin in the blood .

将来の方向性

Esters have several commercial and synthetic applications. For example, polyester molecules make excellent fibers and are used in many fabrics . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels . PET, a type of polyester, is used to make bottles for soda pop and other beverages . It is also formed into films called Mylar . Synthetic arteries can be made from PET, polytetrafluoroethylene, and other polymers . These applications suggest potential future directions for the use and development of esters.

作用機序

Target of Action

The primary targets of ethyl 4-({[1-(phenylacetyl)-4-piperidinyl]carbonyl}amino)benzoate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

特性

IUPAC Name |

ethyl 4-[[1-(2-phenylacetyl)piperidine-4-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-2-29-23(28)19-8-10-20(11-9-19)24-22(27)18-12-14-25(15-13-18)21(26)16-17-6-4-3-5-7-17/h3-11,18H,2,12-16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXOHBQIOHXIFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4009444.png)

![diethyl 2-[4-(acetylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B4009462.png)

![2-[(6-nitro-1,3-benzothiazol-2-yl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4009470.png)

![4-methyl-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B4009481.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methoxy-4-nitrophenyl)propanamide](/img/structure/B4009483.png)

![ethyl (4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetate](/img/structure/B4009495.png)

![4-(2-ethylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4009510.png)

![3-{[allyl(methyl)amino]methyl}-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B4009514.png)

![1-{[2-(1-ethylpentyl)-1,3-dioxolan-4-yl]methyl}pyrrolidine](/img/structure/B4009532.png)

![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B4009546.png)